(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O/c24-20-12-9-18(10-13-20)23-19(11-14-22(28)26-15-5-2-6-16-26)17-27(25-23)21-7-3-1-4-8-21/h1,3-4,7-14,17H,2,5-6,15-16H2/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWUYTGIBRKIRP-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound belongs to the pyrazole class, which is known for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring and a pyrazole moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including this compound, which showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, demonstrating effective antibacterial action .
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor effects. The compound has shown potential in inhibiting tumor cell proliferation in vitro. Specific studies have reported IC50 values indicating its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vivo studies have demonstrated that compounds with similar structures can significantly reduce inflammation markers .
Case Study 1: Antimicrobial Screening
A series of synthesized pyrazole derivatives, including the target compound, were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a notable reduction in bacterial growth compared to controls, with an MIC value of 32 µg/mL against S. aureus .
Case Study 2: Antitumor Efficacy
In a study assessing the antitumor activity of various pyrazole derivatives, this compound was tested against several cancer cell lines. The compound displayed an IC50 value of 0.15 µM against MCF-7 cells, indicating potent antiproliferative effects .
Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with other pyrazole- and enone-based derivatives, but key differences in substituents dictate distinct physicochemical and biological behaviors. A comparative analysis is provided below:
Substituent Impact on Properties
- Bromine vs. However, fluorine’s electronegativity may improve metabolic stability in fluorinated analogs .
- Piperidine vs. Triazole : The piperidine ring in the target compound offers conformational flexibility and basicity, whereas the triazole in provides aromaticity and robust hydrogen-bonding capacity, often critical for target binding in medicinal chemistry.
- Hydroxy Group: The 5-hydroxy substituent in enables strong hydrogen-bonding networks, which may enhance crystallinity but reduce solubility in non-polar environments .
Hydrogen Bonding and Crystallographic Behavior
- The target compound’s piperidinyl group participates in N–H···O/N interactions, while bromine may engage in weak C–Br···π contacts. In contrast, the hydroxy group in forms O–H···O/N bonds, stabilizing crystal packing .
- Fluorinated compounds like exhibit C–F···H interactions, which are weaker but contribute to lattice stability in low-polarity environments .
Q & A
Q. What synthetic methodologies are recommended for preparing (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a multi-step approach involving:
Pyrazole core formation : Condensation of hydrazine derivatives with β-keto esters or diketones under reflux in ethanol (80°C, 12–24 hours) to yield substituted pyrazole intermediates .
Piperidine substitution : Coupling the pyrazole intermediate with a piperidine derivative using nucleophilic acyl substitution (e.g., using DCC/DMAP as coupling agents in dry THF at 0–25°C).
Z-isomer control : Stereoselective synthesis via Claisen-Schmidt condensation under basic conditions (e.g., NaOH/EtOH), monitored by NMR to confirm Z-configuration .
Optimization : Yield improvements (>80%) are achieved by controlling stoichiometry (1:1.2 molar ratio for coupling steps) and using inert atmospheres (N₂) to prevent oxidation.
Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?
Methodological Answer:
- Purity :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Purity >95% is confirmed by peak integration at λ = 254 nm .
- TLC : Hexane/ethyl acetate (3:1) for reaction monitoring (Rf ≈ 0.5).
- Structural confirmation :
- 1H/13C NMR : Key signals include a vinyl proton (δ 7.2–7.5 ppm, Z-configuration) and piperidine N–CH₂ protons (δ 2.8–3.2 ppm) .
- HRMS : Exact mass matching within 3 ppm error (e.g., m/z calculated for C₂₅H₂₃BrN₄O: 498.09; observed: 498.08) .
Q. Which preliminary biological assays are suitable for screening its pharmacological activity?
Methodological Answer:
- Antimicrobial screening :
- MIC assays : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains using broth microdilution (concentration range: 1–256 µg/mL) .
- Enzyme inhibition :
- Carbonic anhydrase inhibition : Spectrophotometric assay with 4-nitrophenyl acetate as substrate (IC₅₀ calculation via GraphPad Prism) .
Advanced Research Questions
Q. How can X-ray crystallography data resolve ambiguities in molecular conformation and intermolecular interactions?
Methodological Answer:
-
Crystallization : Slow evaporation of a saturated DCM/hexane solution yields single crystals suitable for X-ray diffraction .
-
Key parameters (from ):
Parameter Value Space group Triclinic, P1 Unit cell a = 7.3643 Å, b = 10.6795 Å, c = 13.1038 Å Bond angles C–C = 0.004 Å (mean) R factor 0.043 -
Insights :
- Intramolecular H-bonding (N–H⋯O, O–H⋯O) stabilizes the Z-configuration.
- π-π stacking between phenyl rings (3.8 Å distance) suggests solid-state aggregation trends .
Q. How should researchers address contradictory biological activity data across experimental models?
Methodological Answer:
- Case example : Discrepancies in antimicrobial activity (e.g., high potency in S. aureus but low in E. coli) may arise from:
- Membrane permeability : Perform efflux pump inhibition assays (e.g., with PAβN) to assess outer membrane barrier effects .
- Metabolic stability : Use liver microsomes (human/rat) to evaluate compound degradation (t₁/₂ < 30 min suggests rapid metabolism) .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare replicates (p < 0.05 threshold).
Q. What computational and experimental strategies enhance target selectivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Pharmacophore modeling :
- Generate 3D models (e.g., Schrödinger Phase) using active analogs. Key features: Aromatic π-system (pyrazole), H-bond acceptor (ketone), hydrophobic (bromophenyl) .
- Selectivity optimization :
- Substituent variation : Replace 4-bromophenyl with 4-methoxyphenyl to enhance H-bonding (ΔpIC₅₀ = +0.8 in carbonic anhydrase assays) .
- Docking studies : AutoDock Vina simulations against target (e.g., CA IX) vs. off-target (CA II) to identify selective binding poses (ΔG < -9 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
